molecular formula C7H5ClF2Zn B6297029 2,4-Difluorobenzylzinc chloride CAS No. 312692-88-9

2,4-Difluorobenzylzinc chloride

Cat. No.: B6297029
CAS No.: 312692-88-9
M. Wt: 227.9 g/mol
InChI Key: MITTVHJYWCKEOY-UHFFFAOYSA-M
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Description

2,4-Difluorobenzylzinc chloride is an organozinc compound with the molecular formula C7H5ClF2Zn. It is widely used in various fields, including medical, environmental, and industrial research. This compound is typically available as a 0.50 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Difluorobenzylzinc chloride typically involves the reaction of 2,4-difluorobenzyl chloride with zinc in the presence of a suitable solvent such as THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

2,4-Difluorobenzyl chloride+Zn2,4-Difluorobenzylzinc chloride\text{2,4-Difluorobenzyl chloride} + \text{Zn} \rightarrow \text{this compound} 2,4-Difluorobenzyl chloride+Zn→2,4-Difluorobenzylzinc chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. The compound is typically produced in large quantities and stored in specialized containers to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorobenzylzinc chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the aryl group from this compound with the aryl group from the boronic acid .

Scientific Research Applications

2,4-Difluorobenzylzinc chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2,4-Difluorobenzylzinc chloride involves the transfer of the benzyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluorobenzylzinc chloride is unique due to its ability to participate in a wide range of reactions, particularly in the formation of carbon-carbon bonds. Its reactivity and versatility make it a valuable reagent in both academic and industrial research .

Properties

IUPAC Name

chlorozinc(1+);2,4-difluoro-1-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.ClH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITTVHJYWCKEOY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=C(C=C1)F)F.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282150
Record name Chloro[(2,4-difluorophenyl)methyl]zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312692-88-9
Record name Chloro[(2,4-difluorophenyl)methyl]zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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